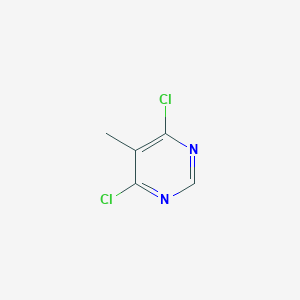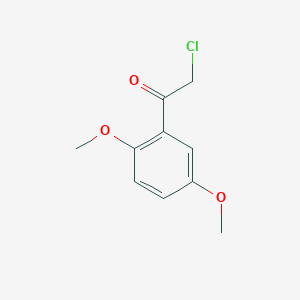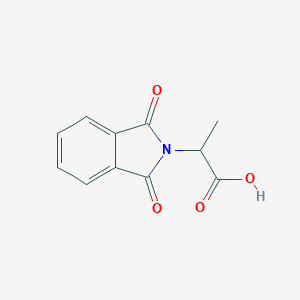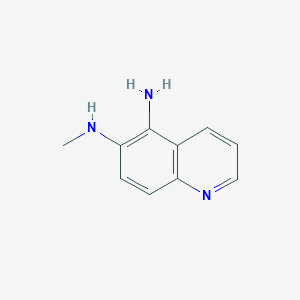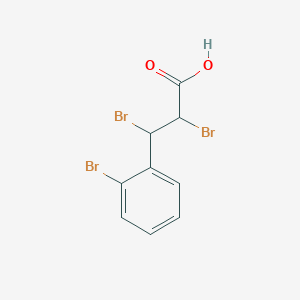
2,3-Dibromo-3-(2-bromophenyl)propionic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2,3-Dibromo-3-(2-bromophenyl)propionic acid typically involves multi-step chemical reactions, including bromination, acylation, and hydrolysis processes. For example, the synthesis of related bromophenols and propionic acid derivatives involves bromination with dibromo compounds in the presence of catalytic amounts of acids, yielding high product efficiency under optimized conditions (Ai, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-Dibromo-3-(2-bromophenyl)propionic acid often features a complex arrangement of atoms, with bromophenyl groups and a propionic acid moiety. For instance, certain bromophenol derivatives exhibit planar configurations and significant dihedral angles between bromophenyl and other molecular groups, contributing to their unique chemical reactivity and interactions (Escobar et al., 2012).
Chemical Reactions and Properties
Bromophenol derivatives, including those structurally related to 2,3-Dibromo-3-(2-bromophenyl)propionic acid, participate in a variety of chemical reactions. These reactions can involve substitutions, additions, or eliminations facilitated by the bromine atoms' electronic effects and the compounds' overall structural characteristics. Their reactivity is further influenced by the presence of other functional groups, such as hydroxyl or methoxy groups, within the molecule (Zhao et al., 2004).
科学的研究の応用
Phytotoxic and Mutagenic Effects
Research by Jităreanu et al. (2013) focused on the phytotoxicity and genotoxicity of cinnamic acid derivatives, including 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This study found that these compounds exhibited slight inhibition in the growth of wheat plantlets, inhibited germination, and affected plantlet metabolism. It also induced chromosomal aberrations, suggesting potential mutagenic effects (Jităreanu et al., 2013).
Molecular Structure Analysis
A study by Fun et al. (2010) analyzed the molecular structure of a related compound, providing insights into its conformation and intermolecular interactions. Such studies are crucial for understanding the chemical behavior of similar compounds (Fun et al., 2010).
Synthesis of Natural Bromophenols
Bayrak and Menzek (2020) reported the first synthesis of natural bromophenols, including derivatives of 2,3-Dibromo-3-(2-bromophenyl)propionic acid. This study contributes to understanding the synthetic pathways for producing such compounds (Bayrak & Menzek, 2020).
Antioxidant Activity of Bromophenols
Li et al. (2011) isolated bromophenols from marine red algae and evaluated their antioxidant activity. Their findings suggest potential applications of these compounds, including 2,3-Dibromo-3-(2-bromophenyl)propionic acid, in natural antioxidant formulations (Li et al., 2011).
Applications in Organic Synthesis
Research by Christiansen et al. (2010) demonstrated the use of a related compound in the synthesis of FFA1 receptor agonists. This illustrates the utility of such compounds in the development of pharmaceutical agents (Christiansen et al., 2010).
Propionic Acid Production
Gonzalez-Garcia et al. (2017) discussed the microbial fermentation of propionic acid, highlighting the importance of compounds like 2,3-Dibromo-3-(2-bromophenyl)propionic acid in various industries, including food and pharmaceuticals (Gonzalez-Garcia et al., 2017).
Bionanocomposites Development
Totaro et al. (2017) explored the use of a similar compound, 3-(4-Hydroxyphenyl)propionic acid, as an organic modifier in bionanocomposites, demonstrating the potential of such compounds in materials science (Totaro et al., 2017).
Safety And Hazards
“2,3-Dibromo-3-(2-bromophenyl)propionic acid” is considered hazardous. It causes severe skin burns and eye damage. It is recommended to wear personal protective equipment/face protection and avoid ingestion and inhalation6.
将来の方向性
There is no specific information available on the future directions of “2,3-Dibromo-3-(2-bromophenyl)propionic acid”. However, it is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads7, indicating potential applications in the field of organic electronics and photovoltaics.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
特性
IUPAC Name |
2,3-dibromo-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATZQRJTIURPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-(2-bromophenyl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



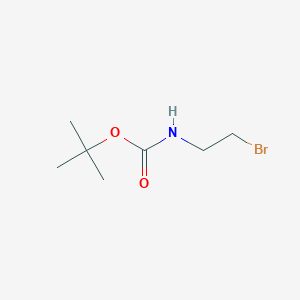
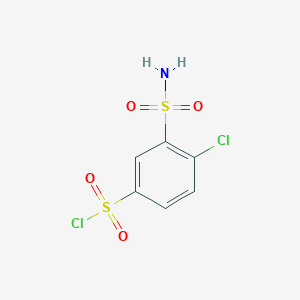
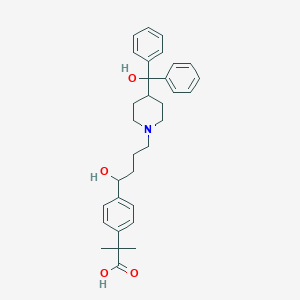
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)

